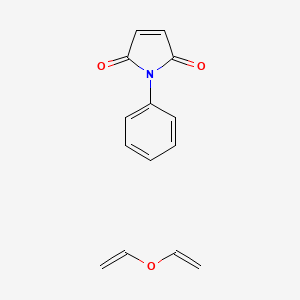![molecular formula C10H10OSe B14691469 2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane] CAS No. 24194-77-2](/img/structure/B14691469.png)
2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] is a unique spirocyclic compound that features a selenium atom within its structure Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] typically involves multi-component reactions. One common method includes the reaction of benzaldehyde with cyclohexane-1,3-dione and malononitrile under specific conditions . The reaction is often catalyzed by nanocomposites such as Al2O3/V2O5, which provide good yields and short reaction times .
Industrial Production Methods: While specific industrial production methods for 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced catalytic systems to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to open the oxirane ring under mild conditions.
Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] involves its interaction with molecular targets through its selenium and oxirane moieties. The selenium atom can participate in redox reactions, while the oxirane ring can undergo nucleophilic attack, leading to the formation of various biologically active intermediates. These interactions can modulate biological pathways, making the compound a potential therapeutic agent .
Comparación Con Compuestos Similares
Spiroindole: Contains an indole moiety and exhibits significant biological activity.
Spirooxindole: Known for its applications in drug design and synthesis.
Spiro-4H-pyran: Exhibits a broad spectrum of biological activities and is used in medicinal chemistry.
Uniqueness: 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not commonly found in other spirocyclic compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
24194-77-2 |
|---|---|
Fórmula molecular |
C10H10OSe |
Peso molecular |
225.16 g/mol |
Nombre IUPAC |
spiro[2,4-dihydroselenochromene-3,2'-oxirane] |
InChI |
InChI=1S/C10H10OSe/c1-2-4-9-8(3-1)5-10(6-11-10)7-12-9/h1-4H,5-7H2 |
Clave InChI |
QQKFBYGDJNZKIX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2[Se]CC13CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



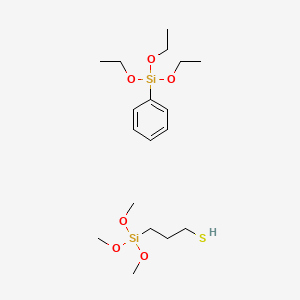
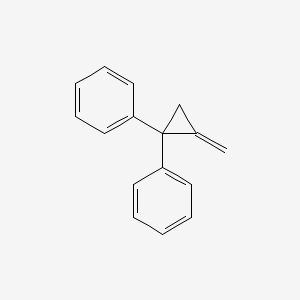
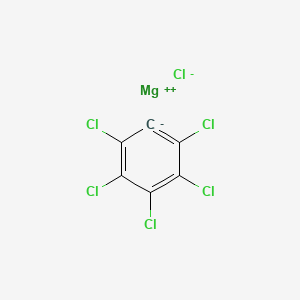
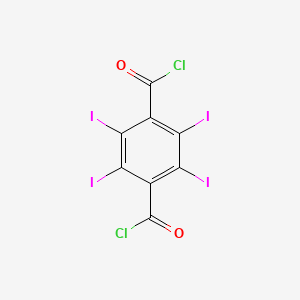
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
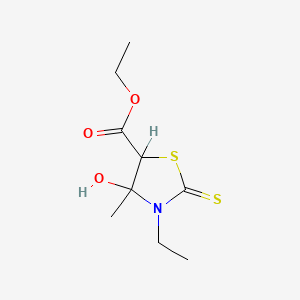
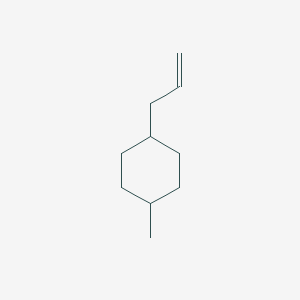
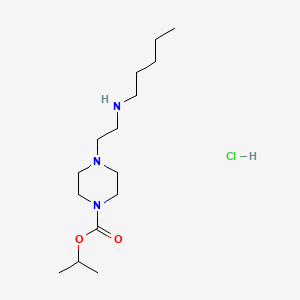
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
